molecular formula C6H13NO2 B8791295 2-[(butan-2-yl)amino]acetic acid CAS No. 58695-42-4

2-[(butan-2-yl)amino]acetic acid

Cat. No.: B8791295
CAS No.: 58695-42-4
M. Wt: 131.17 g/mol
InChI Key: IVCQRTJVLJXKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Butan-2-yl)amino]acetic acid is a glycine derivative where the amino group is substituted with a sec-butyl (butan-2-yl) group. Its hydrochloride salt (CAS 6939-21-5) has a molecular formula of C₆H₁₄ClNO₂, a molecular weight of 167.64 g/mol, and exhibits physical properties such as a boiling point of 214.8°C and density of 0.998 g/cm³ . The compound is commercially available in high-purity grades (99%–99.999%) and is used in pharmaceutical and material science research .

Properties

CAS No.

58695-42-4

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(butan-2-ylamino)acetic acid

InChI

InChI=1S/C6H13NO2/c1-3-5(2)7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

IVCQRTJVLJXKKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(butan-2-yl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with 1-methylpropyl halide under basic conditions. This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Another method involves the use of the Strecker synthesis, where an aldehyde (1-methylpropionaldehyde) reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate. This intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(butan-2-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(butan-2-yl)amino]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(butan-2-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxyacetic Acids

O-sec-Butylphenoxyacetic Acid (CAS 76343-98-1)
  • Structure: A phenoxyacetic acid with a sec-butyl group at the ortho position of the benzene ring.
  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.26 g/mol
  • Key Differences: The sec-butyl group is attached to a phenoxy backbone rather than directly to the amino group of glycine. Increased hydrophobicity due to the aromatic ring, likely reducing water solubility compared to the target compound .
p-sec-Butylphenoxyacetic Acid
  • Structure : Similar to the ortho isomer but with the sec-butyl group at the para position.
  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.26 g/mol
  • Key Differences: Para substitution may alter steric effects and intermolecular interactions compared to the ortho isomer. Both isomers lack the amino-glycine linkage present in the target compound .

Amino Acid Derivatives

3-[(Butan-2-yl)(tert-butoxycarbonyl)amino]propanoic Acid
  • Structure: A propanoic acid derivative with a sec-butyl group and a tert-butoxycarbonyl (BOC)-protected amino group.
  • Molecular Formula : C₁₂H₂₂N₂O₄ (estimated)
  • Key Differences: The BOC group enhances steric bulk and alters reactivity, making this compound more suited for peptide synthesis.
L-2-Aminobutyric Acid (CAS 1492-24-6)
  • Structure: A butyric acid derivative with an amino group at the C2 position.
  • Molecular Formula: C₄H₉NO₂
  • Molecular Weight : 119.12 g/mol
  • Key Differences: Lacks the sec-butyl substitution; instead, the amino group is part of the butyric acid chain. Used as a pharmaceutical intermediate but differs in stereochemical and functional properties .

Heterocyclic Derivatives

2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
  • Structure : A triazole ring substituted with sec-butyl and phenyl groups, linked to acetic acid via a sulfur atom.
  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • The sulfur atom may enhance metal-binding capabilities, differentiating it from the target compound’s amino-glycine core .

Ester Derivatives

Butan-2-yl 2-(2,4,5-Trichlorophenoxy)acetate
  • Structure: A phenoxyacetic acid ester with a sec-butyl group.
  • Molecular Formula : C₁₂H₁₃Cl₃O₃
  • Molecular Weight : 311.59 g/mol
  • Key Differences: The ester functional group (vs. carboxylic acid) reduces polarity and alters hydrolysis kinetics. The trichlorophenoxy moiety introduces significant electronegativity, affecting reactivity .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³)
2-[(Butan-2-yl)amino]acetic acid C₆H₁₃NO₂ 131.17 Amino, carboxylic acid 214.8 (HCl salt) 0.998 (HCl salt)
O-sec-Butylphenoxyacetic acid C₁₂H₁₆O₃ 208.26 Phenoxy, carboxylic acid Not reported Not reported
3-[(Butan-2-yl)(BOC)amino]propanoic acid C₁₂H₂₂N₂O₄ 258.31 BOC-protected amino, carboxylic acid Not reported Not reported
2-{[4-(Butan-2-yl)triazolyl]sulfanyl}acetic acid C₁₅H₁₈N₄O₂S 318.39 Triazole, sulfanyl, carboxylic acid Not reported Not reported

Research Findings and Implications

  • Solubility: The hydrochloride salt of this compound is likely more water-soluble than its ester or aromatic analogs due to ionic character .
  • Reactivity: Phenoxyacetic acid derivatives (e.g., O-sec-butylphenoxyacetic acid) may exhibit lower nucleophilicity at the carboxylic acid group due to electron-withdrawing effects of the aromatic ring .
  • Biological Activity : The triazole derivative’s sulfur atom and heterocyclic structure could enhance interactions with biological targets, such as enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.